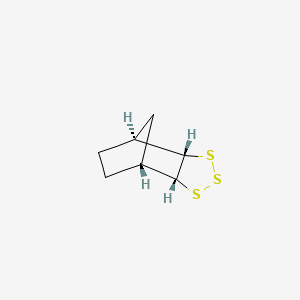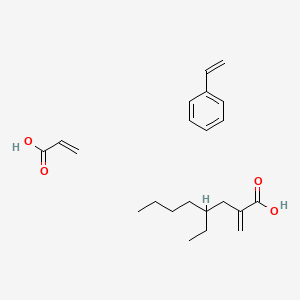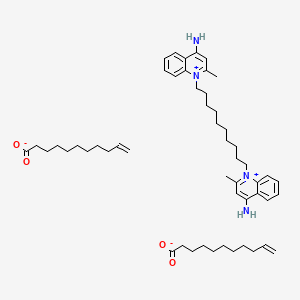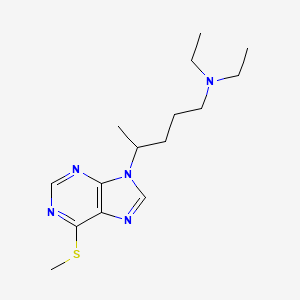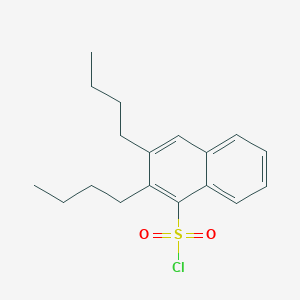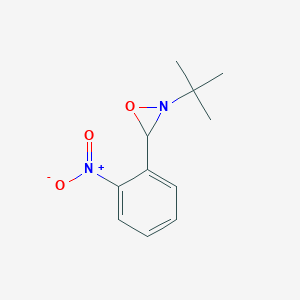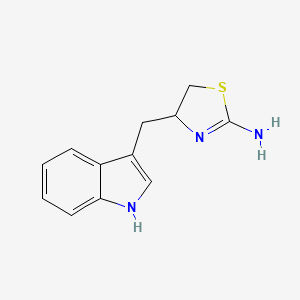
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is a heterocyclic compound that features both indole and thiazole moieties. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine typically involves multicomponent reactions. One common method includes the reaction of indole derivatives with thioamides under specific conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and using efficient catalysts to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups onto the indole or thiazole rings .
Aplicaciones Científicas De Investigación
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in oncology and neurology.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate different biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but lack the thiazole ring.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring but do not have the indole moiety.
Uniqueness: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is unique due to the combination of both indole and thiazole rings in its structure.
Propiedades
Número CAS |
25680-45-9 |
|---|---|
Fórmula molecular |
C12H13N3S |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-15-9(7-16-12)5-8-6-14-11-4-2-1-3-10(8)11/h1-4,6,9,14H,5,7H2,(H2,13,15) |
Clave InChI |
HPRYYZRCAOOUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(S1)N)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


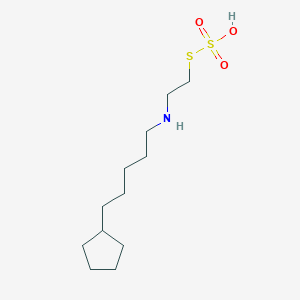

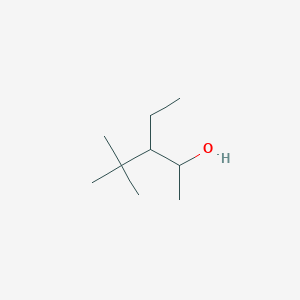
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
